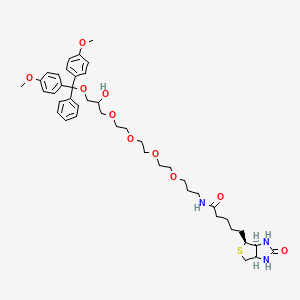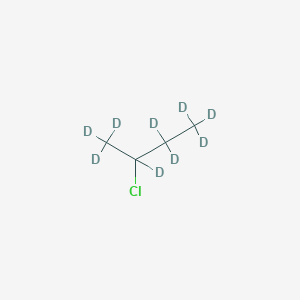
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
描述
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. One common approach is to first synthesize 3-chloro-5-(trifluoromethyl)pyridine, followed by its reaction with thiazole derivatives under specific conditions to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in drug discovery and development. It can be used to design new pharmaceuticals with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
相似化合物的比较
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazole-4-carboxylic acid
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)imidazole-4-carboxylic acid
Uniqueness: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic rings. This distinct structure may confer unique chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O2S/c11-5-1-4(10(12,13)14)2-15-7(5)8-16-6(3-19-8)9(17)18/h1-3H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLFKGSMRGCXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=CS2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)
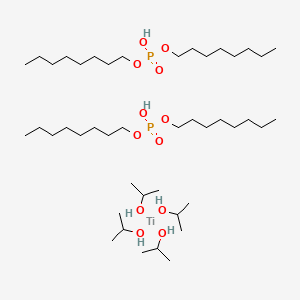
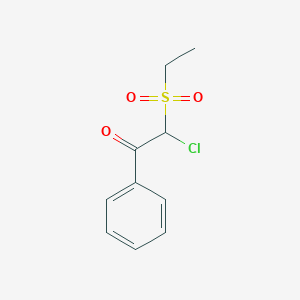
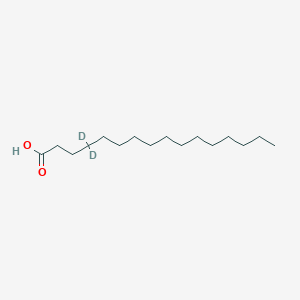

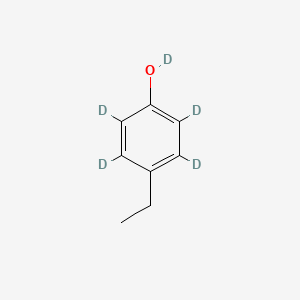
![[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436272.png)
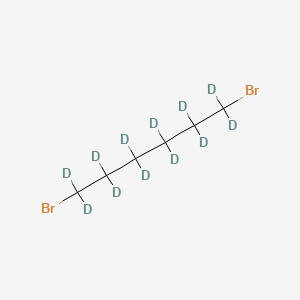
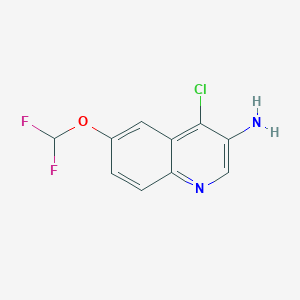

![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
